molecular formula C15H14N6O3 B2771153 (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide CAS No. 1448139-34-1

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide

Cat. No.: B2771153
CAS No.: 1448139-34-1
M. Wt: 326.316
InChI Key: PAEHQFUEZIIBSN-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a synthetically designed organic compound intended for research and development purposes. This molecule features a complex structure that incorporates multiple pharmaceutically relevant heterocyclic motifs, including a furan ring, a 1,2,4-triazole, and a pyridazinone core, linked by an acrylamide spacer . The (E)-configured acrylamide moiety is known to act as a Michael acceptor, a functional group that can covalently interact with nucleophilic cysteine residues in biological targets, making it a valuable scaffold in the design of enzyme inhibitors . While specific biological data for this precise compound is not yet published in the available literature, its structural components are associated with significant research value. Compounds containing the 1,2,4-triazole and pyridazine nuclei have been extensively investigated in medicinal chemistry for their potential as kinase inhibitors . Specifically, [1,2,4]triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Axl, which are implicated in cancer cell proliferation and survival . The presence of these rings suggests potential application in oncology research, particularly in the study of signal transduction pathways and anti-proliferative mechanisms. The conjugated system, featuring a furan-2-yl group connected via an acrylamide linker, is a structure that has been synthesized and characterized in related compounds, confirming the stability of this molecular framework . Researchers may explore this compound as a key intermediate or a lead structure in drug discovery projects. Its potential mechanism of action likely involves the inhibition of specific protein kinases, leading to the induction of apoptosis and the suppression of tumor growth in cellular models. This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c22-14(5-3-12-2-1-9-24-12)17-7-8-20-15(23)6-4-13(19-20)21-11-16-10-18-21/h1-6,9-11H,7-8H2,(H,17,22)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEHQFUEZIIBSN-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic compound that incorporates a furan ring and a triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure

The compound can be represented as follows:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of nitrogen-based heterocyclic compounds, including those similar to this compound. For instance:

  • Compound 248 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance activity against various bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity (Zone of Inhibition)
248S. aureus20 mm
248E. coli18 mm
251E. faecium15 mm

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been extensively studied. For example:

  • A study demonstrated that triazole compounds effectively reduced carrageenan-induced paw edema in animal models, indicating potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Effects

CompoundModel UsedEffect (Reduction in Edema)
Triazole Derivative ACarrageenan-induced rat paw edema50% reduction
Triazole Derivative BCarrageenan-induced rat paw edema45% reduction

Anticancer Activity

The anticancer potential of compounds containing the triazole moiety has been documented in various studies. For instance:

  • Compound 6i showed low cytotoxicity against A549 lung cancer cell lines with an IC50 value ranging from 65.05 ± 1.12 to 71.56 ± 1.29 µM . This suggests that structural modifications can influence the efficacy and safety profile of these compounds.

Table 3: Cytotoxicity of Selected Compounds

CompoundCell LineIC50 (µM)
6iA54968.5 ± 0.5
6cA54970.0 ± 0.7

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. For instance:

  • The presence of electron-withdrawing groups has been shown to enhance the binding affinity to biological targets, which may explain the observed antibacterial and anticancer activities .

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring, a triazole moiety, and a pyridazine structure, making it a complex molecule with multiple functional groups. These structural characteristics contribute to its biological activity and potential therapeutic applications. The molecular formula is C15H16N4O2C_{15}H_{16}N_4O_2, and its molecular weight is approximately 284.32 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazole have been documented to possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the triazole moiety in (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide suggests similar potential.

Antifungal Properties

Triazoles are well-known for their antifungal activity. Studies have shown that modifications to the triazole structure can enhance efficacy against fungal pathogens . The compound's structure may allow it to function similarly in inhibiting fungal growth.

Anticancer Activity

The pyridazine component has been associated with anticancer properties in various studies. For instance, compounds that target specific kinases related to tumor growth have shown promise in preclinical models . The unique structural features of this compound could lead to novel anticancer agents.

Enzyme Inhibition

Research has highlighted the potential of compounds like this one to inhibit enzymes involved in disease pathways. For example, inhibition of kinases is a critical mechanism for many anticancer drugs . The specific interactions of this compound with target enzymes merit further investigation.

Case Studies

StudyFindings
Yang et al. (2020)Demonstrated that triazole derivatives exhibited broad-spectrum antibacterial activity with MIC values comparable to standard antibiotics .
Egile et al. (2020)Reported on triazolopyridazine derivatives that inhibited kinase activity effectively in cancer models .
Zhan et al. (2020)Showed that certain triazole derivatives had potent anticancer effects in xenograft models .

Chemical Reactions Analysis

Acrylamide Group Reactivity

The acrylamide moiety (-NH-CO-CH=CH-) undergoes characteristic reactions, including nucleophilic attacks and Michael additions. Key findings:

Reaction TypeConditionsOutcomeSource Support
Hydrolysis Acidic/basic aqueous mediaCleavage to carboxylic acid and amine
Nucleophilic Substitution Alkyl halides or electrophilesAlkylation at the amide nitrogen
Michael Addition Thiols, amines, or enolatesConjugate addition at the α,β-unsaturated carbonyl

For example, under basic conditions, hydrolysis of the acrylamide group produces 3-(furan-2-yl)acrylic acid and the corresponding ethylamine derivative. The α,β-unsaturated system also participates in thiol-Michael additions, forming covalent adducts with biological thiols like glutathione .

Furan Ring Reactions

The furan-2-yl group exhibits electrophilic aromatic substitution (EAS) and Diels-Alder reactivity:

Reaction TypeConditionsOutcomeSource Support
Nitration HNO₃/H₂SO₄Nitro-substituted furan derivatives
Diels-Alder Cycloaddition Dienophiles (e.g., maleic anhydride)Formation of bicyclic oxabicyclo adducts

The electron-rich furan ring undergoes regioselective nitration at the 5-position under strong acidic conditions . Its diene character enables [4+2] cycloadditions, useful for synthesizing complex polycyclic frameworks .

Triazole and Pyridazinone Reactivity

The 1,2,4-triazol-1-yl and pyridazinone groups contribute to coordination chemistry and ring-opening reactions:

Reaction TypeConditionsOutcomeSource Support
Metal Coordination Transition metals (Pd, Cu)Formation of metal-ligand complexes
Ring-Opening Alkylation Alkyl halides, baseSubstitution at triazole N-atoms
Hydrogenation H₂/Pd-CReduction of pyridazinone to tetrahydropyridazine

The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic applications in cross-coupling reactions (e.g., Suzuki-Miyaura) . Hydrogenation of the pyridazinone ring modifies the compound’s planarity and solubility .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeConditionsOutcomeSource Support
Suzuki-Miyaura Aryl boronic acids, Pd(PPh₃)₄Biaryl formation at furan or pyridazinone
Heck Coupling Alkenes, Pd(OAc)₂Vinylation of the acrylamide chain

For instance, Suzuki coupling with 4-methoxyphenylboronic acid introduces aryl groups at the pyridazinone C-3 position, enhancing π-stacking interactions in bioactive analogs .

Stability and Degradation Pathways

The compound’s stability under varying conditions:

FactorConditionsDegradation ProductsSource Support
Photolysis UV light (254 nm)Radical-mediated cleavage products
Oxidative Stress H₂O₂/Fe²⁺Epoxidation of acrylamide
Enzymatic Hydrolysis Esterases/proteasesBioactivation to carboxylic acid

Photolytic degradation generates furan-ring-opened aldehydes, while oxidative conditions form epoxide intermediates . Enzymatic hydrolysis in vivo may release cytotoxic acrylic acid derivatives .

Comparison with Similar Compounds

Structural Analog 1: (R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-3-(6-chloropyridin-2-yl)-2-cyanoacrylamide (13g)

  • Key Features: Replaces the furan-2-yl group with a 6-chloropyridin-2-yl substituent. Incorporates a cyanoacrylamide backbone instead of a simple acrylamide. Contains a complex imidazo[4,5-b]pyridine-piperazine-pyrrolidine scaffold.
  • Synthesis : Synthesized via condensation of 6-chloropicolinaldehyde with a pyrrolidine-piperazine-imidazopyridine intermediate .
  • Functional Implications: The chloropyridine and cyano groups enhance electrophilicity and metabolic stability compared to the furan-containing target compound. The bulky imidazopyridine-piperazine moiety may reduce membrane permeability but improve target selectivity.

Structural Analog 2: (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012)

  • Key Features: Dual acrylamide motifs: a (Z)-configured 4-nitrophenylacrylamide and an (E)-configured p-tolylacrylamide. Lacks heterocyclic pyridazinone or triazole groups.
  • Synthesis : Derived from a styryl-oxazolone precursor reacted with n-propylamine .
  • Absence of pyridazinone-triazole limits hydrogen-bonding interactions compared to the target compound.

Structural Analog 3: N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

  • Key Features :
    • Pyridazine core with a pyrazole substituent at position 6 and an aniline group at position 3.
    • Lacks the acrylamide-furan linkage.
  • Structural Insights :
    • The pyrazole group provides a smaller aromatic system than the triazole in the target compound, reducing steric hindrance .
    • The absence of an acrylamide chain simplifies conformational flexibility.

Data Table: Comparative Analysis of Key Features

Compound Core Structure Substituents Synthetic Route Potential Applications
(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide Acrylamide-pyridazinone Furan-2-yl, 1H-1,2,4-triazol-1-yl Condensation (hypothesized) Kinase inhibition, antimicrobial agents
Compound 13g Cyanoacrylamide-imidazopyridine 6-Chloropyridin-2-yl, piperazine-pyrrolidine Aldehyde-amine condensation Anticancer therapeutics
Compound 5012 Dual acrylamide 4-Nitrophenyl, p-tolyl Oxazolone-amine reaction Polymer crosslinking, enzyme inhibitors
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine Pyrazole, aniline Crystallization from ethanol Crystallography studies, ligand design

Research Findings and Implications

  • Target Compound vs. 13g: The furan-triazole-pyridazinone system in the target compound likely offers better solubility in polar solvents than the chloropyridine-cyanoacrylamide scaffold of 13g, but with reduced metabolic stability due to fewer halogen substituents .
  • Target Compound vs. 5012: The triazole-pyridazinone moiety enables stronger interactions with biological targets (e.g., enzymes or receptors) compared to the nitro-tolyl groups in 5012, which are more suited for industrial applications .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions to maximize yield and purity of the compound?

The synthesis typically involves multi-step coupling reactions. For example, the acrylamide moiety is introduced via amidation using acryloyl chloride and an amine precursor under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:

  • Temperature control : Maintain 0–5°C during amidation to prevent side reactions.
  • Solvent selection : Use polar aprotic solvents like DMF or THF to enhance reactivity .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. Which analytical techniques are most reliable for structural confirmation?

Combine NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to assign protons and carbons, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve stereochemistry . For example, the (E)-configuration of the acrylamide double bond is confirmed via NOESY correlations .

Q. How can common side reactions during synthesis be mitigated?

  • Oxidation of furan rings : Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Unwanted reduction : Avoid strong reducing agents (e.g., LiAlH₄) unless targeting specific modifications .
  • By-product formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acryloyl chloride to amine) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Multi-technique validation : Cross-reference experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts .
  • Dynamic effects : Account for solvent polarity and temperature in simulations (e.g., using Gaussian09 with PCM solvent models) .
  • Crystallographic backup : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Use recombinant kinases or proteases to measure IC₅₀ values via fluorogenic substrates .
  • Binding studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like triazole-binding enzymes .
  • Cellular pathway analysis : Combine RNA-seq and proteomics to identify downstream effects in treated cell lines .

Q. How can computational modeling predict reactivity or biological interactions?

  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., furan C3 for electrophilic substitution) .
  • Molecular docking : Use AutoDock Vina to screen binding affinities with proteins (e.g., CYP450 isoforms) .
  • MD simulations : Simulate stability in aqueous/lipid bilayers to assess membrane permeability .

Q. What methodologies address discrepancies in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic stability tests : Use liver microsomes to assess if conflicting results arise from differential compound degradation .
  • Structural analogs : Compare activity of derivatives to pinpoint critical functional groups (e.g., triazole vs. imidazole substitutions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.